molecular formula C15H16N4OS B6447020 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole CAS No. 2549027-88-3

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole

Cat. No.: B6447020
CAS No.: 2549027-88-3
M. Wt: 300.4 g/mol
InChI Key: OAYOWGFOAOUKBU-UHFFFAOYSA-N
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Description

The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole is a heterocyclic derivative featuring a benzothiazole core substituted with a methoxy group at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a methylimidazole group. This structure integrates pharmacophoric elements from benzothiazoles, imidazoles, and azetidines, which are well-documented for their biological relevance .

Benzothiazoles are recognized for their broad-spectrum pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . The methoxy group at position 6 is a common substituent in bioactive benzothiazoles, as seen in 6-methoxy-1,3-benzothiazol-2-amine derivatives, which are precursors for antimicrobial agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances metabolic stability and bioavailability compared to larger cyclic amines . The imidazole group contributes to hydrogen bonding and metal coordination, critical for interactions with biological targets .

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-20-12-2-3-13-14(6-12)21-15(17-13)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYOWGFOAOUKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities. The compound’s interaction with its targets could lead to changes in cellular processes, resulting in its observed biological effects.

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the imidazole moiety. Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Therefore, the compound could potentially interfere with these biochemical pathways and their downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s bioavailability.

Result of Action

Given the wide range of biological activities of imidazole derivatives, the compound could potentially have various effects at the molecular and cellular level.

Biological Activity

The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole is a complex organic molecule featuring a unique combination of structural elements, including an imidazole ring, an azetidine moiety, and a benzothiazole fragment. This structural diversity is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O1SC_{15}H_{16}N_{4}O_{1}S with a molecular weight of approximately 330.5 g/mol. The presence of multiple heterocyclic rings enhances its chemical reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC15H16N4O1SC_{15}H_{16}N_{4}O_{1}S
Molecular Weight330.5 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that This compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical enzymatic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In particular, derivatives of benzothiazole are known to demonstrate moderate to potent activity against various cancer cell lines, including human chronic myelogenous leukemia (CML) cells.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at MDPI, the compound was tested against multiple bacterial strains. Results indicated:

  • Bacterial Strain : E. coli
    • Minimum Inhibitory Concentration (MIC) : 32 µg/mL
    • Zone of Inhibition : 18 mm

This study highlights the compound's potential as an antimicrobial agent in treating bacterial infections.

Study 2: Anticancer Activity

A comprehensive review published in PMC summarized the anticancer activities of benzothiazole derivatives. The findings included:

  • Cell Line Tested : Human CML
    • IC50 Value : 25 µM after 48 hours
    • Mechanism : Induction of apoptosis via caspase activation

This underscores the relevance of the compound in cancer therapeutics.

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : Interacts with enzymes and receptors, modulating their activity.
  • Azetidine Moiety : Enhances binding affinity and selectivity towards biological targets.
  • Benzothiazole Fragment : Contributes to stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole Benzothiazole 6-methoxy, 2-azetidine-imidazole Hypothesized: Anticancer, antimicrobial
2-(1H-Indol-3-ylthio)-6-methoxy-1H-benzo[d]imidazole (Compound 3) Benzimidazole 6-methoxy, 2-indolethio Antifungal, antimicrobial (based on synthesis)
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole 6-fluoro, 2-pyrazole-phenyl-carbaldehyde Antitumor, antiviral
2-(1-Methyl-1H-1,2,3-triazol-5-yl)-5-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-1H-benzo[d]imidazole Benzimidazole 2-triazole, 5-pyrrolidine-pyridine Kinase inhibition (hypothesized)
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole Benzothiazole 6-methoxy, 2-bromomethyl Intermediate for bioactive derivatives
Pharmacokinetic and Stability Considerations
  • Azetidine vs.
  • Methoxy Group : Enhances lipophilicity and membrane permeability relative to the fluoro substituent in , which may prioritize CNS penetration.

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